molecular formula C16H11N3O4 B1143595 1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol CAS No. 14847-54-2

1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol

Cat. No.: B1143595
CAS No.: 14847-54-2
M. Wt: 309.27624
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, specifically a naphthol and a nitrophenol. This compound is known for its vibrant color and is commonly used as a dye and pigment in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol is typically synthesized through a diazotization reaction followed by azo coupling. The process involves the following steps:

    Diazotization: 2-amino-5-nitrophenol is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with 2-naphthol in an alkaline medium to produce the desired azo compound.

Industrial Production Methods

In industrial settings, the synthesis of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process is optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The hydroxyl and nitro groups on the aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are used.

    Substitution: Reagents like halogens, sulfonating agents, and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pigment in analytical chemistry for the detection and quantification of metal ions.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of colored plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s vibrant color is due to the extended conjugation of the azo group with the aromatic rings, which allows it to absorb visible light.

Comparison with Similar Compounds

1-[(2-Hydroxy-5-nitrophenyl)azo]-2-naphthol can be compared with other azo compounds such as:

    1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphthol: Similar structure but with the nitro group in a different position, leading to different chemical properties and applications.

    Methyl Orange: Another azo dye used as a pH indicator, differing in its substituents and specific applications.

    Congo Red: A direct dye used in histology, with a different molecular structure and staining properties.

The uniqueness of this compound lies in its specific substituents and their positions, which confer distinct chemical reactivity and applications.

Properties

CAS No.

14847-54-2

Molecular Formula

C16H11N3O4

Molecular Weight

309.27624

Origin of Product

United States

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